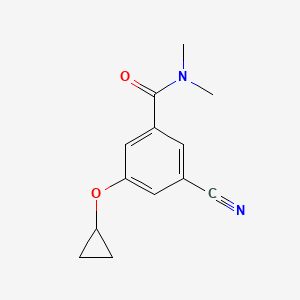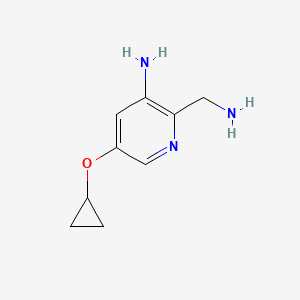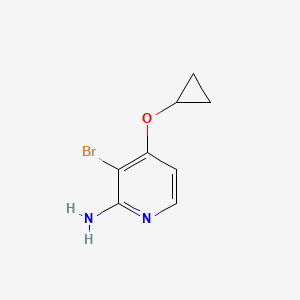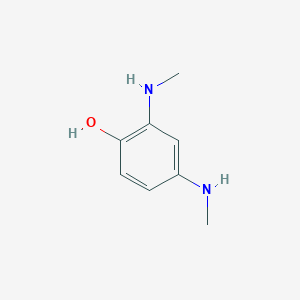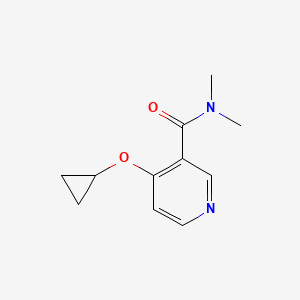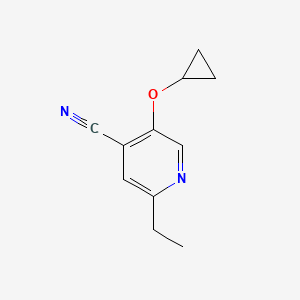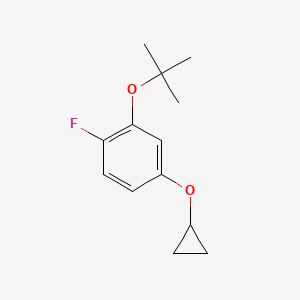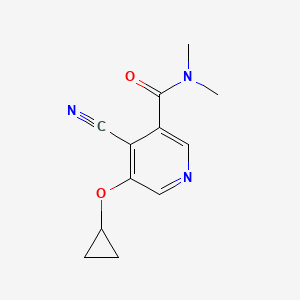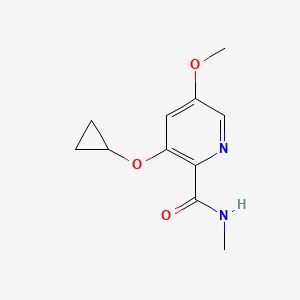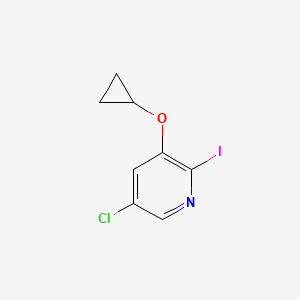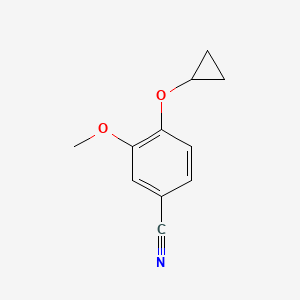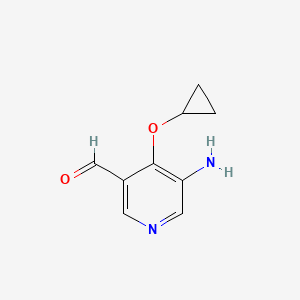
5-Amino-4-cyclopropoxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-cyclopropoxynicotinaldehyde is an organic compound with the molecular formula C9H10N2O2. It is a derivative of nicotinaldehyde, featuring an amino group at the 5-position and a cyclopropoxy group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyclopropoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.
Amination: The amino group is introduced at the 5-position through a nitration reaction followed by reduction. The nitration can be performed using nitric acid, and the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-4-cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or imines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: 5-Amino-4-cyclopropoxynicotinic acid.
Reduction: 5-Amino-4-cyclopropoxynicotinalcohol.
Substitution: Various amides and imines depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
5-Amino-4-cyclopropoxynicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 5-Amino-4-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Molecular Targets: Potential targets include kinases, proteases, and other regulatory proteins involved in disease pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-4-hydroxyiminopyrazole: Similar in structure but with a pyrazole ring instead of a nicotinaldehyde core.
5-Aminoimidazole: Contains an imidazole ring and is used in the synthesis of purines and other biologically active compounds.
Uniqueness
5-Amino-4-cyclopropoxynicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyclopropoxy group provides steric hindrance, influencing its interaction with molecular targets and making it a valuable scaffold for drug design .
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
5-amino-4-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10N2O2/c10-8-4-11-3-6(5-12)9(8)13-7-1-2-7/h3-5,7H,1-2,10H2 |
InChI-Schlüssel |
BANVDALTFKRXNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=NC=C2C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


